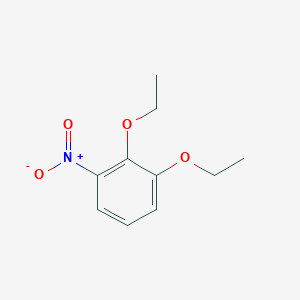

1,2-Diethoxy-3-nitrobenzene

Description

1,2-Diethoxy-3-nitrobenzene is a nitroaromatic compound characterized by two ethoxy groups at the 1- and 2-positions and a nitro group at the 3-position of the benzene ring.

Propriétés

Numéro CAS |

627486-90-2 |

|---|---|

Formule moléculaire |

C10H13NO4 |

Poids moléculaire |

211.21 g/mol |

Nom IUPAC |

1,2-diethoxy-3-nitrobenzene |

InChI |

InChI=1S/C10H13NO4/c1-3-14-9-7-5-6-8(11(12)13)10(9)15-4-2/h5-7H,3-4H2,1-2H3 |

Clé InChI |

IUXGGMMVFWAQKH-UHFFFAOYSA-N |

SMILES canonique |

CCOC1=CC=CC(=C1OCC)[N+](=O)[O-] |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 1,2-Diethoxy-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 1,2-diethoxybenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution

Due to the presence of the nitro group, which is a strong deactivating group, electrophilic substitution reactions occur predominantly at positions ortho and para to the nitro group.

Example Reaction:

Nucleophilic Substitution

The ethoxy groups can undergo nucleophilic substitution reactions under strong basic conditions. This reaction often leads to the formation of phenolic derivatives.

Example Reaction:

Reduction Reactions

The nitro group can be reduced to an amine using reducing agents such as iron in acidic conditions or catalytic hydrogenation.

Example Reaction:

-

Reactivity Patterns

The reactivity of 1,2-diethoxy-3-nitrobenzene is characterized by:

-

Nucleophilicity : The electron-rich ethoxy groups enhance nucleophilic attack on electrophiles.

-

Electrophilicity : The nitro group decreases electron density on the aromatic ring, making it less reactive towards electrophiles.

-

Applications

The compound has potential applications in pharmaceuticals as intermediates in drug synthesis due to its ability to undergo various transformations. Additionally, it may serve as a precursor for synthesizing complex organic molecules.

-

References

The information presented here draws from diverse sources including academic journals and chemical databases that provide insights into the synthesis and reactivity of nitro compounds and their derivatives .

Applications De Recherche Scientifique

1,2-Diethoxy-3-nitrobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for designing new compounds.

Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems. It serves as a model compound for understanding the behavior of similar nitroaromatic substances.

Medicine: Research into the pharmacological properties of nitroaromatic compounds includes studying 1,2-Diethoxy-3-nitrobenzene for potential therapeutic applications.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 1,2-Diethoxy-3-nitrobenzene involves its interaction with molecular targets through its nitro and ethoxy groups. The nitro group can participate in redox reactions, while the ethoxy groups can undergo nucleophilic substitution. These interactions can affect various biochemical pathways, depending on the specific context in which the compound is used .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

1,2-Dimethyl-3-nitrobenzene

- Substituents : Methyl groups at 1- and 2-positions.

- Properties: Methyl groups are weakly electron-donating, slightly deactivating the benzene ring compared to halogens.

- Reactivity : Likely undergoes nitro reduction (e.g., using SnCl₂, as in ) to form diamines, though steric hindrance from methyl groups may slow reaction kinetics compared to ethoxy derivatives.

1,2-Dibromo-3-nitrobenzene

- Substituents : Bromine atoms at 1- and 2-positions.

- Properties: Bromine is electron-withdrawing, increasing the nitro group’s electrophilicity. With a molecular weight of 280.903 g/mol (C₆H₃Br₂NO₂), it is heavier and less polar than ethoxy analogs, reducing solubility in polar solvents .

- Reactivity : Halogen substituents may facilitate nucleophilic aromatic substitution (NAS) reactions, whereas ethoxy groups typically resist such pathways due to their electron-donating nature.

1,2-Dichloro-3-nitrobenzene

- Substituents : Chlorine atoms at 1- and 2-positions.

- Properties: Similar to dibromo analogs but with lower molecular weight. NIST data highlight its use in reference standards, suggesting well-characterized physical properties .

- Reactivity : Likely more reactive toward reduction than ethoxy derivatives due to reduced steric hindrance and enhanced electrophilicity.

Research Findings and Data Tables

Table 1: Comparative Properties of 1,2-Diethoxy-3-nitrobenzene and Analogs

Key Trends:

- Solubility : Ethoxy derivatives are more soluble in polar aprotic solvents (e.g., ethyl acetate) compared to halogenated analogs .

- Reduction : Nitro-to-amine reduction (e.g., using SnCl₂) proceeds faster in halogenated derivatives due to higher electrophilicity, whereas ethoxy groups may require prolonged reaction times .

Activité Biologique

1,2-Diethoxy-3-nitrobenzene is an organic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including toxicity, pharmacological effects, and metabolic pathways.

1,2-Diethoxy-3-nitrobenzene is a nitro-substituted aromatic compound characterized by the presence of two ethoxy groups and a nitro group attached to a benzene ring. Its chemical formula is , and it is typically synthesized through electrophilic aromatic substitution reactions.

Pharmacological Effects

Limited research has explored the pharmacological effects of 1,2-diethoxy-3-nitrobenzene specifically. However, compounds with similar structures have demonstrated various biological activities:

- Antimicrobial Activity : Some nitroaromatic compounds exhibit antimicrobial properties. For instance, studies on nitro-substituted phenols have shown effectiveness against certain bacterial strains .

- Anticancer Potential : Research into related compounds suggests potential anticancer activities. The mechanism often involves the generation of reactive oxygen species (ROS) leading to apoptosis in cancer cells .

Metabolism and Biodegradation

The metabolism of nitroaromatic compounds generally involves reduction processes. Enzymatic pathways can convert nitro groups into amine derivatives, which may exhibit different biological activities:

- Microbial Reduction : Certain bacteria possess the ability to reduce nitro groups in aromatic compounds, which can lead to biodegradation and detoxification .

Case Studies

While direct case studies on 1,2-diethoxy-3-nitrobenzene are scarce, investigations into related compounds provide insights into potential health impacts:

- Nitrobenzene Exposure : A case study reported renal tubular necrosis following acute exposure to nitrobenzene in humans . This highlights the potential for significant organ damage from related compounds.

- Long-term Exposure Studies : In chronic exposure studies involving rats and mice, increased incidences of tumors in various organs were noted with prolonged exposure to nitrobenzene . These findings suggest a need for caution regarding long-term exposure to similar compounds.

Data Summary

Q & A

Basic Question: What are the optimal synthetic routes for preparing 1,2-diethoxy-3-nitrobenzene, and how can competing side reactions be minimized?

Methodological Answer:

The synthesis of nitrobenzene derivatives typically involves nitration of substituted benzene precursors. For 1,2-diethoxy-3-nitrobenzene, a plausible route is the nitration of 1,2-diethoxybenzene. Key considerations include:

- Regioselectivity : Nitration at the meta position relative to electron-donating ethoxy groups can dominate, but ortho/para competition may occur. Use kinetic control (low temperature, e.g., 0–5°C) to favor meta substitution .

- Side Reactions : Over-nitration or oxidation byproducts can arise. Monitor reaction progress via TLC and quench promptly after completion. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound .

- Catalytic Systems : Mixed acids (HNO₃/H₂SO₄) are standard, but milder nitrating agents (e.g., acetyl nitrate) may reduce decomposition of ethoxy groups .

Advanced Question: How can crystallographic data resolve ambiguities in the molecular structure of 1,2-diethoxy-3-nitrobenzene?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical for confirming regiochemistry and conformation:

- Crystallization : Use slow evaporation from ethanol or dichloromethane to obtain high-quality crystals. Avoid solvents with high volatility to prevent twinning .

- Refinement : Employ SHELXL for small-molecule refinement. Validate bond lengths (e.g., C–O and C–NO₂) against expected values (1.36–1.42 Å for C–O; 1.47–1.49 Å for C–NO₂) .

- Disorder Modeling : Ethoxy groups may exhibit rotational disorder. Apply restraints or split models in SHELXL to refine occupancy and thermal parameters .

Basic Question: What analytical techniques are most effective for characterizing 1,2-diethoxy-3-nitrobenzene?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Electron ionization (EI-MS) should show a molecular ion peak at m/z 241 (C₁₀H₁₃NO₄⁺). Confirm fragmentation patterns (e.g., loss of ethoxy groups) .

Advanced Question: How should researchers address contradictions in reported spectroscopic data for nitrobenzene derivatives?

Methodological Answer:

- Cross-Validation : Compare experimental data (e.g., IR, NMR) with computational predictions (DFT or Hartree-Fock methods). Use NIST Chemistry WebBook for reference spectra of analogous compounds .

- Solvent Effects : Discrepancies in chemical shifts may arise from solvent polarity. Re-run NMR in deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆) to assess solvent-induced variations .

- Batch Reproducibility : Ensure synthetic consistency by repeating reactions under identical conditions. Use high-purity reagents to minimize impurities .

Basic Question: What stability concerns are associated with 1,2-diethoxy-3-nitrobenzene during storage?

Methodological Answer:

- Light Sensitivity : Nitro groups are prone to photodegradation. Store in amber glass vials at –20°C under inert gas (N₂ or Ar) .

- Thermal Decomposition : Avoid prolonged exposure to temperatures >40°C. Monitor via differential scanning calorimetry (DSC) to identify exothermic decomposition thresholds .

- Hydrolysis : Ethoxy groups may hydrolyze in humid environments. Use desiccants (silica gel) in storage containers .

Advanced Question: How can researchers assess the toxicity profile of 1,2-diethoxy-3-nitrobenzene in biological studies?

Methodological Answer:

- In Vitro Assays : Use human cell lines (e.g., HepG2 or HEK293) for cytotoxicity screening (MTT assay). Dose-response curves (0–100 µM) can establish IC₅₀ values .

- Metabolite Identification : Incubate with liver microsomes (rat or human) and analyze via LC-MS/MS to detect nitro-reduction products (e.g., amino derivatives) .

- Ecotoxicity : Follow OECD guidelines for acute aquatic toxicity testing using Daphnia magna. Note that nitroarenes often exhibit moderate toxicity (EC₅₀ ~10–50 mg/L) .

Basic Question: What computational methods aid in predicting the reactivity of 1,2-diethoxy-3-nitrobenzene?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic aromatic substitution (EAS) sites. Fukui indices can identify nucleophilic/electrophilic regions .

- Molecular Dynamics (MD) : Simulate solvation effects in ethanol or water to assess conformational flexibility and aggregation tendencies .

Advanced Question: How can researchers mitigate hazards during large-scale reactions involving nitrobenzene derivatives?

Methodological Answer:

- Engineering Controls : Use closed systems with local exhaust ventilation (LEV) to minimize vapor exposure. Install explosion-proof equipment for reactions involving nitric acid .

- Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal. Partner with certified waste handlers for nitro-containing residues .

- Emergency Protocols : Equip labs with eyewash stations and safety showers. Train personnel in spill response (e.g., absorbents like vermiculite for liquid spills) .

Basic Question: What strategies optimize the regioselective functionalization of 1,2-diethoxy-3-nitrobenzene?

Methodological Answer:

- Protecting Groups : Temporarily protect nitro groups (e.g., via acetylation) to direct electrophiles to the para position .

- Directed Ortho-Metalation : Use strong bases (LDA or n-BuLi) to deprotonate positions ortho to ethoxy groups, enabling halogenation or alkylation .

Advanced Question: How can photophysical properties of 1,2-diethoxy-3-nitrobenzene be exploited in materials science?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.